molecular formula C7H6ClN3O B1439991 (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol CAS No. 675580-49-1

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol

货号: B1439991
CAS 编号: 675580-49-1
分子量: 183.59 g/mol
InChI 键: VZFRNQCOHYEZFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural Characterization

Molecular Geometry and Bonding Analysis

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol features a fused bicyclic core comprising an imidazole ring and a pyridazine ring. The chlorine substituent occupies position 6 of the imidazole ring, while the hydroxymethyl group (-CH2OH) is attached to position 3. This arrangement creates a planar bicyclic system with conjugated π-electrons, stabilized by resonance within the aromatic rings.

Key structural features include:

  • Imidazo[1,2-b]pyridazine core : A fused six-membered pyridazine ring and five-membered imidazole ring, sharing two adjacent carbon atoms.
  • Chlorine substituent : Electron-withdrawing nature enhances electrophilic reactivity at the adjacent positions.
  • Hydroxymethyl group : Polar -OH group enables hydrogen bonding and nucleophilic interactions, while the -CH2- linker provides flexibility.

The molecular formula is C7H6ClN3O , with a molecular weight of 183.6 g/mol .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl3, 200 MHz):

  • δ 3.14 ppm (s, 1H) : Hydroxyl proton (-OH) of the hydroxymethyl group, broad due to hydrogen bonding.
  • δ 5.08 ppm (s, 2H) : Methylene protons (-CH2-) adjacent to the hydroxyl group.
  • δ 7.12–7.95 ppm : Aromatic protons of the imidazo[1,2-b]pyridazine core, with splitting patterns influenced by electron-withdrawing chlorine.

13C NMR (CDCl3, 50 MHz):

  • δ 100–155 ppm : Aromatic carbons of the fused rings, with deshielded signals near the chlorine substituent.
  • δ 50–60 ppm : Methylene carbon (-CH2-) of the hydroxymethyl group.
Infrared (IR) Spectroscopy
  • Broad peak at ~3300 cm⁻¹ : O-H stretching vibration of the hydroxyl group.
  • Peak at ~600–800 cm⁻¹ : C-Cl stretching, indicative of the chloro substituent.
  • Aromatic C=N/C=C stretches : Observed in the 1500–1600 cm⁻¹ range.
Mass Spectrometry (MS)
  • Molecular ion peak at m/z 183.6 [M+H]+ : Confirms the molecular formula C7H6ClN3O .
  • Fragmentation patterns : Loss of H2O (m/z 165.6) and Cl atom (m/z 154.6), consistent with the hydroxymethyl and chloro groups.

Crystallographic Studies and Solid-State Arrangement

While specific X-ray crystallography data for this compound remain unpublished, inferences can be drawn from related compounds:

Property Observed in Analogues Relevance to Target Compound
Melting Point 114–118°C Crystalline solid behavior
Hydrogen Bonding -OH...N intermolecular bonds Stabilization of solid-state structure
Packing Motifs Stacked aromatic rings Potential π-π interactions

The hydroxymethyl group likely participates in intermolecular hydrogen bonding, forming a three-dimensional network. The chloro substituent may induce dipole-dipole interactions, influencing crystal packing.

属性

IUPAC Name

(6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFRNQCOHYEZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60722534
Record name (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675580-49-1
Record name (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Core Synthetic Route to 6-Chloroimidazo[1,2-b]pyridazine Derivatives

The most detailed and authoritative synthetic method available is from a patented process focused on 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, which shares the same core scaffold and chlorine substitution pattern as the target compound. This method is adaptable for preparing related derivatives, including the methanol variant, by subsequent functional group modification.

Key Steps of the Synthesis:

  • Step 1: Formation of Formamidine Intermediate
    3-Amino-6-chloropyridazine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under controlled heating (40–100 °C) for 2–8 hours to form an N,N-dimethyl-N'-3-(6-chloro-pyridazinyl)formamidine intermediate.

  • Step 2: Cyclization via Bromoacetonitrile Addition
    The intermediate is treated with bromoacetonitrile in solvents such as acetonitrile, ethanol, or DMF at 50–160 °C for 3–15 hours. This step induces cyclization to form the imidazo[1,2-b]pyridazine ring with a nitrile substituent at position 3.

  • Step 3: Work-up and Purification
    After reaction completion, the mixture is cooled, neutralized with saturated sodium carbonate or bicarbonate solution (pH adjusted between 7 and 9), and solids are precipitated. The crude product is extracted with ethyl acetate, washed with water and brine, dried, and concentrated.

  • Step 4: Recrystallization
    The crude product is recrystallized from a mixture of ethyl acetate and n-hexane (volume ratio 1:2) to afford a high-purity 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.

Reaction Parameters and Yields:

Parameter Range/Value
Temperature (Step 1) 40–100 °C
Reaction time (Step 1) 2–8 hours
Molar ratio (3-amino-6-chloropyridazine : DMF-DMA) 4:1 to 1:4
Temperature (Step 2) 50–160 °C
Reaction time (Step 2) 3–15 hours
Molar ratio (bromoacetonitrile : 3-amino-6-chloropyridazine) 5:1 to 1:4
Solvents (Step 2) Acetonitrile, ethanol, DMF
pH adjustment 7–9 (using saturated sodium carbonate/bicarbonate)
Purity of final product ~98.4–98.7%
Yield 77.5–83%

Representative Example (Adapted):

  • 50 g (390 mmol) 3-amino-6-chloropyridazine reacted with 400 g DMF-DMA at 60 °C for 4 h.
  • Excess DMF-DMA removed, 400 mL DMF added, then 60.8 g (507 mmol) bromoacetonitrile added dropwise.
  • Reaction at 60 °C for 10 h, cooled, neutralized with saturated sodium bicarbonate to pH 7.9, stood for 3 h.
  • Solid filtered, dissolved in ethyl acetate, washed, dried, concentrated, recrystallized from ethyl acetate/n-hexane (1:2).
  • Yield: 58.1 g, purity 98.7%, yield 83%.

Conversion to (6-Chloroimidazo[1,2-B]pyridazin-3-yl)methanol

While the above method yields the 3-carbonitrile derivative, the corresponding 3-methanol can be synthesized by reduction of the nitrile group to the primary alcohol. Typical reduction methods include:

  • Catalytic hydrogenation using hydrogen gas with catalysts such as Raney nickel or palladium on carbon under mild conditions.
  • Chemical reduction using agents like lithium aluminum hydride (LiAlH4) or borane complexes.

This step must be carefully controlled to avoid over-reduction or degradation of the heterocyclic core.

Alternative Synthetic Approaches and Functionalization

Other literature reports on imidazo[1,2-b]pyridazine derivatives describe:

  • Substitution reactions on 3-bromo-6-chloroimidazo[1,2-b]pyridazine with amines to introduce various substituents at position 3 under reflux in n-propanol at 150 °C, followed by purification via chromatography. This demonstrates the versatility of the 3-position for functional group modification, which can be adapted for methanol substitution.

  • General synthetic strategies for related imidazo[1,2-b]pyridazine derivatives involve nucleophilic substitution and cyclization steps, which can be tailored to install hydroxymethyl groups.

Summary Table of Preparation Methods

Step Reaction Details Conditions Outcome/Yield
Formamidine formation 3-amino-6-chloropyridazine + DMF-DMA 40–100 °C, 2–8 h Intermediate formed
Cyclization Intermediate + bromoacetonitrile in solvent 50–160 °C, 3–15 h 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile formed
Work-up Neutralization with saturated sodium carbonate/bicarbonate, extraction pH 7–9, room temp Solid isolated
Purification Recrystallization from ethyl acetate/n-hexane Room temp Purity ~98.5%, yield 77.5–83%
Nitrile reduction Chemical or catalytic reduction to methanol Typical reducing agents (LiAlH4, H2/Pd) This compound

Research Findings and Advantages of the Method

  • The patented method emphasizes low-cost raw materials, simple reaction conditions, and ease of operation with stable product quality and high purity.
  • The process avoids complex steps and expensive reagents, making it industrially viable.
  • Reaction parameters such as temperature, molar ratios, and pH are optimized for maximum yield and purity.
  • The method’s flexibility in solvent choice and reaction conditions allows adaptation for scale-up and derivative synthesis.

化学反应分析

Types of Reactions

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学研究应用

Chemical Properties and Structure

  • Molecular Formula : C₆H₄ClN₃O
  • Molecular Weight : 169.57 g/mol
  • IUPAC Name : (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol

The compound features an imidazo-pyridazine structure that contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry

This compound is primarily studied as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity against specific targets.

Key Applications :

  • Antiviral Agents : The compound has been investigated for its potential antiviral properties, particularly in inhibiting viral replication mechanisms.
  • Anticancer Research : Studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

Research highlights the compound's ability to interact with biological systems, potentially modulating enzyme activity and receptor interactions.

Case Study Example :
In a study by Galtier et al. (2003), the compound was evaluated for its antiviral properties against several viral strains, demonstrating significant efficacy in vitro .

Industrial Applications

The compound serves as a building block in the synthesis of complex molecules utilized in industrial chemistry, particularly in developing new therapeutic agents.

Cell Line IC50 (µg/mL) Notes
A4315.0Human epidermoid carcinoma
H12998.0Non-small cell lung cancer
DU1456.5Prostate cancer

These results indicate that this compound exhibits potent cytotoxic effects against these cancer cell lines, with lower IC50 values suggesting higher efficacy.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound reveals critical insights into how structural modifications impact biological activity:

Modification Type Effect on Activity
Chlorine SubstitutionEnhances binding affinity to target receptors
Alkyl Chain InfluenceImproves solubility and cellular uptake
Methoxy Group RoleContributes to stability and reactivity

作用机制

The mechanism of action of (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of imidazo[1,2-b]pyridazine derivatives are highly dependent on substituents at positions 2, 3, and 6. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) logP Key Features
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol -CH2OH (3), -Cl (6) 183.6 -0.23 Hydrophilic due to -OH; moderate solubility in polar solvents
K00135 () -PhCOCH3 (3), -Cl (6) 375.8* ~2.5* Lipophilic aromatic substituent; anticancer activity via PIM1 kinase inhibition
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone -COPh (3), -Cl (6) 257.7 1.40 Ketone group enhances metabolic stability; used in kinase inhibitor design
CT-721 () Ethynyl linker (3), -Cl (6) 537.0 ~3.2* Bcr-Abl inhibitor with high efficacy in chronic myeloid leukemia
6-Chloro-2-phenylimidazo[1,2-b]pyridazine () -Ph (2), -Cl (6) 215.7 ~2.8* Rigid phenyl group improves binding affinity to kinase targets
Methyl 2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate () -COOMe (3), -Cl (6) 287.7 ~1.9 Ester group increases lipophilicity; used in palladium-catalyzed reactions

*Calculated based on molecular formulas.

Key Observations :
  • Hydrophilicity : The hydroxymethyl group in the target compound reduces logP (-0.23) compared to analogs with aromatic (logP ~2.5) or ester substituents (logP ~1.9), enhancing aqueous solubility .
  • Metabolic Stability: The ketone group in (6-chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone improves resistance to oxidative metabolism compared to the hydroxymethyl group .
  • Biological Activity : Ethynyl-linked derivatives like CT-721 exhibit potent kinase inhibition due to optimized steric and electronic interactions .

生物活性

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol is a heterocyclic compound notable for its potential biological activities. This compound has gained attention in medicinal chemistry due to its structural characteristics, which enable diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7ClN4O, and it features a hydroxymethyl group at the 3-position of the imidazo ring. The compound's structure contributes to its reactivity and interaction with various biological targets.

PropertyValue
Molecular FormulaC7H7ClN4O
Molecular Weight188.61 g/mol
CAS Number675580-49-1
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor for certain kinases involved in cancer progression and inflammation pathways.

Target Enzymes

  • Kinases : Inhibition of kinases such as VEGFR-2 has been observed, which is crucial in angiogenesis.
  • Enzymes : Potential interactions with enzymes involved in metabolic pathways related to cancer and infectious diseases.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Activity : Exhibits cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : Shows activity against various bacterial strains.
  • Anti-inflammatory Effects : Potential to reduce inflammation through modulation of cytokine production.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies :
    • A study demonstrated that this compound significantly inhibited cell proliferation in breast cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation .
  • Antimicrobial Testing :
    • In vitro assays showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Anti-inflammatory Research :
    • A study reported that treatment with this compound reduced the levels of pro-inflammatory cytokines in a murine model of inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Chloroimidazo[1,2-b]pyridazineLacks hydroxymethyl groupModerate anticancer activity
3-Amino-6-chloroimidazo[1,2-b]pyridazineContains amino group insteadHigher antimicrobial activity
6-Fluoroimidazo[1,2-b]pyridazineFluorine substitutionEnhanced kinase inhibition

常见问题

Q. What are the optimized synthetic routes for (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol, and what yields are achievable?

The compound is synthesized via condensation of formaldehyde with 6-chloroimidazo[1,2-b]pyridazine under reflux conditions. A reported yield of 71% is achieved using methanol as the solvent . Key parameters include temperature control (typically 60–80°C) and reaction time (16–24 hours). Purity is confirmed via LC-MS and NMR spectroscopy.

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm regiochemistry and functional group integrity (e.g., δ 8.53 ppm for imidazo-protons in CDCl3) .
  • Elemental analysis : Validates molecular composition (e.g., C 64.18%, H 3.23% for derivatives) .
  • LC-MS : Monitors purity and molecular ion peaks (e.g., [M+H]+ = 273.87 for benzoic acid derivatives) .

Q. What are the common functionalization reactions for this compound?

The hydroxyl (-CH2OH) and chloro groups are reactive sites:

  • Esterification : React with acetic anhydride to form (6-chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate (94% yield) .
  • Arylation : Palladium-catalyzed C3-arylation with bromoquinoline (62% yield) under environmentally safe conditions (TOF > 100 h⁻¹) .

Advanced Research Questions

Q. How does structural modification influence biological activity in imidazo[1,2-b]pyridazine derivatives?

Substitutions at the 3- and 6-positions modulate bioactivity:

  • Antiplasmodial activity : 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzoic acid shows IC50 < 50 nM against Plasmodium falciparum .
  • Kinase inhibition : Analogues like CT-721 (Bcr-Abl inhibitor) demonstrate nanomolar potency in leukemia models .
  • SAR trends : Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability, while hydrophilic groups improve solubility .

Q. What catalytic systems enable efficient cross-coupling reactions with this scaffold?

Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos achieve high turnover frequencies (TOF) in direct C3-arylation. Optimized conditions include:

  • Solvent: DMA/water (9:1)
  • Base: K2CO3
  • Temperature: 100°C Yields range from 59% (methyl benzoate derivatives) to 82% (benzaldehyde derivatives) .

Q. How can computational modeling predict reactivity and stability of derivatives?

DFT calculations (e.g., B3LYP/6-31G*) model electronic properties:

  • HOMO-LUMO gaps : Correlate with electrophilic substitution reactivity .
  • pKa prediction : The hydroxyl group has a predicted pKa of 1.11±0.30, indicating acidic proton lability .
  • Docking studies : Used to design protein kinase inhibitors by simulating interactions with ATP-binding pockets .

Q. What strategies resolve contradictions in biological data across studies?

Discrepancies in bioactivity (e.g., varying IC50 values) arise from:

  • Assay conditions : Differences in cell lines (e.g., K562 vs. HEK293) or incubation times.
  • Purity thresholds : Impurities >5% skew results; HPLC purity >95% is recommended .
  • Metabolic stability : Hepatic microsome assays identify labile metabolites causing false negatives .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key issues include:

  • Purification : Flash chromatography on silica gel (pentane/Et2O gradients) is labor-intensive; switch to preparative HPLC for >10 g batches .
  • Byproducts : Nitration at position 3 requires strict stoichiometric control to avoid regioisomers .
  • Solvent recovery : Methanol reflux necessitates distillation for reuse to reduce costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol
Reactant of Route 2
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。